4,8-Dimethyldecanal

Catalog No.
S597407
CAS No.
75983-36-7
M.F
C12H24O
M. Wt
184.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,8-Dimethyldecanal

CAS Number

75983-36-7

Product Name

4,8-Dimethyldecanal

IUPAC Name

4,8-dimethyldecanal

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

InChI

InChI=1S/C12H24O/c1-4-11(2)7-5-8-12(3)9-6-10-13/h10-12H,4-9H2,1-3H3

InChI Key

XAUQKOJHYTYNRM-UHFFFAOYSA-N

SMILES

CCC(C)CCCC(C)CCC=O

Synonyms

4,8-dimethyldecanal, DMD cpd

Canonical SMILES

CCC(C)CCCC(C)CCC=O

The exact mass of the compound 4,8-Dimethyldecanal is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty aldehydes [FA06]. However, this does not mean our product can be used or applied in the same or a similar way.

4,8-Dimethyldecanal (CAS: 75983-36-7) is a branched-chain aliphatic aldehyde that functions as the primary aggregation pheromone for several major stored product pests, most notably the red flour beetle, *Tribolium castaneum*. Produced by male beetles, it is a potent attractant for both sexes, making it a critical component in species-specific monitoring and management tools for the food storage and processing industries. The molecule possesses two chiral centers (at carbons 4 and 8), resulting in four possible stereoisomers, the specific identity and ratio of which are crucial for its biological function.

Substitution of 4,8-dimethyldecanal with generic, structurally simple aldehydes, racemic mixtures, or incorrectly formulated isomeric blends results in a critical loss of function. The olfactory receptors of *Tribolium* beetles are highly tuned to the specific three-dimensional structure of the pheromone molecules. Early synthetic preparations, which contained a mix of all four stereoisomers, were noted to be significantly less attractive than the natural pheromone, demonstrating that an undefined mixture is an ineffective procurement choice. The use of an incorrect or impure isomer composition leads to failed detection, poor trap performance, and unreliable research outcomes, making precise chemical identity a primary procurement consideration.

Extreme Biological Selectivity: Differentiating the (4R,8R) Isomer from 1000-Fold Weaker Alternatives

Bioassays demonstrate a stark, procurement-critical difference in activity between stereoisomers. The (4R,8R)-dimethyldecanal isomer elicits maximal receptor potentials and optimal attraction in *Tribolium* species. In contrast, the diastereomers (4R,8S) and (4S,8R) were found to be 1000 times less attractive to female flour beetles, while the (4S,8S) antipode was completely inactive. Procuring a racemic mixture or a product with significant diastereomeric impurities introduces components with negligible or zero activity, diluting efficacy.

Evidence DimensionBehavioral Attraction (Relative)
Target Compound Data(4R,8R)-dimethyldecanal: Optimal attraction (Maximal receptor potential)
Comparator Or Baseline(4R,8S) & (4S,8R) isomers: 1000x less attractive to females. (4S,8S) isomer: Inactive.
Quantified DifferenceA 1000-fold reduction in attraction for diastereomers and total inactivity for the antipode.
ConditionsOlfactory perception and orientation behavior bioassay with female *Tribolium castaneum* and *T. confusum*.

This justifies the procurement of stereochemically pure (4R,8R) isomer or precisely defined blends, as alternatives containing other isomers are functionally inert or severely compromised.

Formulation Superiority: Nature-Identical Blend Outperforms Commercial Lure Compositions

While the (4R,8R) isomer is highly active, it is not the most effective formulation. The natural pheromone consists of all four isomers in a specific ratio of approximately 4:4:1:1 [(4R,8R)/(4R,8S)/(4S,8R)/(4S,8S)]. A walking orientation bioassay demonstrated that a synthetic blend reconstituted to this 4:4:1:1 ratio had an attractive potency equivalent to the natural pheromone and was significantly greater than that of the 1:1 blend of (4R,8R)/(4R,8S) commonly used in commercial lures. This shows that for maximum performance, a complete, nature-identical blend is a superior procurement choice over simpler binary mixtures or single isomers.

Evidence DimensionAttractive Potency
Target Compound DataReconstituted 4:4:1:1 isomeric blend: Equivalent to natural pheromone.
Comparator Or Baseline1:1 blend of (4R,8R)/(4R,8S) used in commercial lures: Lower attractive potency.
Quantified DifferenceThe 4:4:1:1 blend showed greater attractive potency than the simplified 1:1 commercial blend.
ConditionsWalking orientation bioassay in a wind tunnel with *Tribolium castaneum*.

This evidence directs procurement towards vendors offering the complete, four-isomer blend for applications requiring the highest level of attraction, such as high-sensitivity monitoring or mass trapping.

Synergistic Enhancement: Specific Isomeric Mixture is 10x More Active Than Single Isomer

The interaction between isomers is critical for potency, demonstrating that procuring a single 'active' component can be suboptimal. In bioassays, a mixture of (4R,8R)- and (4R,8S)-4,8-dimethyldecanals in an 8:2 ratio was found to be approximately ten times more attractive than the (4R,8R)-isomer alone at a dose of 0.1 ng. This synergistic effect, where the combination is more potent than the sum of its parts, underscores the importance of procuring precisely formulated blends over individual, purified isomers for applications demanding high sensitivity at low concentrations.

Evidence DimensionAggregation Activity (Attractiveness)
Target Compound Data8:2 mixture of (4R,8R) and (4R,8S) isomers: ~10x more attractive.
Comparator Or Baseline(4R,8R)-isomer alone: Baseline activity.
Quantified DifferenceA 10-fold increase in attractiveness for the specific blend compared to the single isomer.
ConditionsBioassay at a 0.1 ng dose with *Tribolium castaneum*.

For developing highly sensitive lures or for research applications, procuring a pre-formulated synergistic blend is more effective and economical than purchasing and mixing single, high-purity isomers.

High-Sensitivity Lures for Integrated Pest Management (IPM)

For use as the active ingredient in monitoring traps within food storage warehouses, grain elevators, and food processing plants. The use of the nature-identical 4:4:1:1 isomeric blend ensures maximum sensitivity and capture rates, providing more reliable data for IPM decision-making compared to lures formulated with simpler, less potent blends.

Reference Standard for Behavioral and Neurophysiological Research

To serve as a high-purity, stereochemically defined analytical standard in research settings. Using specific isomers like (4R,8R) or precise mixtures allows for reproducible bioassays to investigate insect olfaction, receptor specificity, and behavior without the confounding variables present in racemic or undefined mixtures.

Active Component in Species-Specific Mass Trapping Systems

As the core attractant in mass trapping systems designed to reduce *Tribolium* populations in infested facilities. The high specificity of the pheromone's isomeric composition ensures targeted attraction, minimizing the capture of non-target beneficial insects and improving the overall efficiency of the control strategy.

XLogP3

4.3

Other CAS

75983-36-7

Use Classification

Fatty Acyls [FA] -> Fatty aldehydes [FA06]

Dates

Last modified: 04-14-2024

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